molecular formula C14H13ClN2O2 B11807330 1-(2-Chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxylic acid

1-(2-Chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B11807330
M. Wt: 276.72 g/mol
InChI Key: XINXULFIWDSZTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxylic acid is an organic compound that features a unique combination of a chlorobenzyl group, a cyclopropyl group, and a pyrazole ring

Preparation Methods

The synthesis of 1-(2-Chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone under acidic conditions.

    Introduction of the chlorobenzyl group: This step involves the reaction of the pyrazole derivative with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(2-Chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chlorobenzyl group to a benzyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, hydrogen gas and palladium catalysts for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

1-(2-Chlorobenzyl)-3-cyclopropyl-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

    1-(2-Chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid: This compound has a methyl group instead of a cyclopropyl group, which may affect its chemical reactivity and biological activity.

    1-(2-Chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid: The presence of a phenyl group instead of a cyclopropyl group can lead to differences in steric and electronic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]-5-cyclopropylpyrazole-3-carboxylic acid

InChI

InChI=1S/C14H13ClN2O2/c15-11-4-2-1-3-10(11)8-17-13(14(18)19)7-12(16-17)9-5-6-9/h1-4,7,9H,5-6,8H2,(H,18,19)

InChI Key

XINXULFIWDSZTD-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN(C(=C2)C(=O)O)CC3=CC=CC=C3Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.